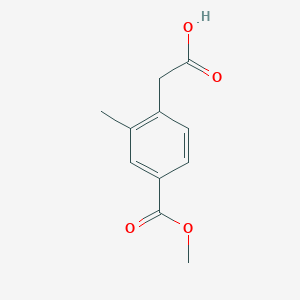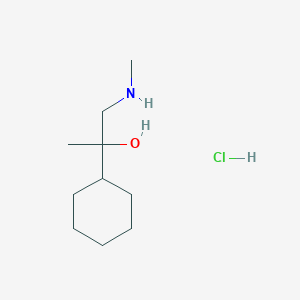![molecular formula C13H15N3O2S B2811711 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-02-5](/img/structure/B2811711.png)
5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these compounds with MeONa at reflux in BuOH leads to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “this compound” would involve additional functional groups attached to this basic structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include the cyclization of N-acylated 5-acetyl-4-aminopyrimidines . The nature of the acyl group influences the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Synthesis and Structural Analysis
A study by Ashraf et al. (2019) focused on the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, including variants with different substitutions. The research detailed efficient synthetic routes and analyzed the compounds' structures using spectral techniques and computational methods. Spectral data, including NMR and FT-IR spectroscopy, confirmed the chemical structures, while computational studies provided insights into the electronic structures and reactivity. This foundational research aids in understanding the chemical and physical properties of these compounds, paving the way for further applications in various scientific domains (Ashraf et al., 2019).
Antimicrobial Activity
Another significant application of pyrido[2,3-d]pyrimidine derivatives is in the development of antimicrobial agents. Vlasov et al. (2022) synthesized derivatives with potential antibacterial properties. Their study demonstrated moderate activity against several bacteria, indicating the promise of these compounds in designing new antibacterial drugs. The research highlighted the importance of structural modifications to enhance antimicrobial efficacy, contributing to the ongoing search for novel antimicrobial agents (Vlasov et al., 2022).
Chemical Nuclease Activity and Cytotoxicity
Research by Dixit et al. (2011) explored the synthesis of barbiturate derivative complexes with potential biological activities. These complexes exhibited chemical nuclease activity and significant cytotoxicity against cancer cell lines. Such studies are crucial for developing new therapeutic agents, offering insights into the interaction between these compounds and biological targets. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in cancer therapy (Dixit et al., 2011).
Urease Inhibition
Rauf et al. (2010) investigated the urease inhibition properties of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones. The study identified compounds with significant urease inhibitory activity, which is relevant for the treatment of diseases caused by urease-producing pathogens. This research contributes to the field of medicinal chemistry by identifying new urease inhibitors that could lead to the development of novel therapeutic agents (Rauf et al., 2010).
Mechanism of Action
While the specific mechanism of action for “5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not mentioned in the search results, pyrido[2,3-d]pyrimidines are known to exhibit a broad spectrum of biological activity . For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Properties
IUPAC Name |
1,3,6-trimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-5-6-19-10-8(2)7-14-11-9(10)12(17)16(4)13(18)15(11)3/h5,7H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLKZATKADBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
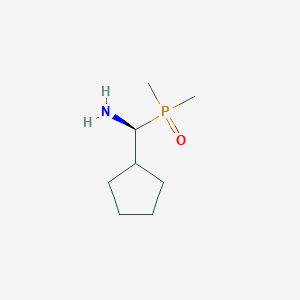
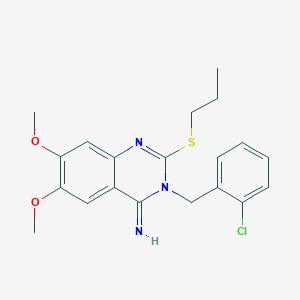
![2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2811637.png)
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
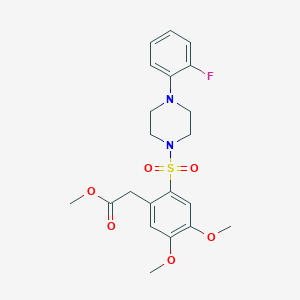
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
